molecular formula C20H12BrClN2S B11080469 (2E,4Z)-4-bromo-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

(2E,4Z)-4-bromo-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

Cat. No.: B11080469
M. Wt: 427.7 g/mol
InChI Key: DEXMDANGPZTTKT-NMYAVHRMSA-N
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Description

(2E,4Z)-4-bromo-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a complex organic compound that features a combination of bromine, chlorine, and thiazole groups

Preparation Methods

The synthesis of (2E,4Z)-4-bromo-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile typically involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones substituted by halogen groups. This reaction is activated by boron trifluoride diethyl etherate (BF3·Et2O) for the stereoselective synthesis of the compound . The molecular materials are structurally characterized by IR spectroscopy, NMR spectroscopy, and X-ray diffraction .

Chemical Reactions Analysis

(2E,4Z)-4-bromo-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E,4Z)-4-bromo-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile involves its interaction with molecular targets through its bromine, chlorine, and thiazole groups. These interactions can affect various molecular pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C20H12BrClN2S

Molecular Weight

427.7 g/mol

IUPAC Name

(2E,4Z)-4-bromo-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

InChI

InChI=1S/C20H12BrClN2S/c21-17(10-14-4-2-1-3-5-14)11-16(12-23)20-24-19(13-25-20)15-6-8-18(22)9-7-15/h1-11,13H/b16-11+,17-10-

InChI Key

DEXMDANGPZTTKT-NMYAVHRMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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